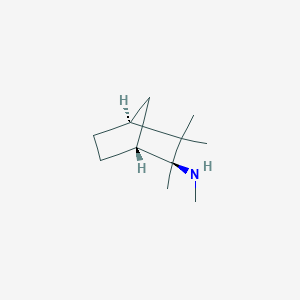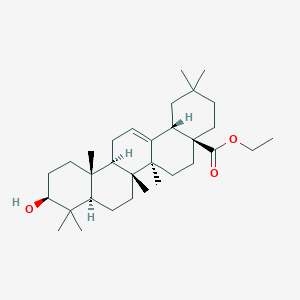
Ethyl 2-amino-3-(pyridin-2-yl)propanoate
Descripción general
Descripción
Ethyl 2-amino-3-(pyridin-2-yl)propanoate is a chemical compound with the IUPAC name ethyl 3-amino-3-(2-pyridinyl)propanoate . It has a molecular weight of 194.23 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a preparation method for ethyl 3-(pyridin-2-ylamino)propanoate involves using 2-aminopyridine and ethyl acrylate as raw materials, anhydrous ethanol as a solvent, and trifluoromethanesulfonic acid as a catalyst . The reaction is carried out under nitrogen protection with oil bath heating to control the temperature to be 120-160°C, and the reaction is carried out for 16-20 hours .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14N2O2/c1-2-14-10(13)7-8(11)9-5-3-4-6-12-9/h3-6,8H,2,7,11H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 194.23 . Other specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Aplicaciones Científicas De Investigación
Anti-Fibrosis Activity
One of the significant applications of this compound is in the field of anti-fibrosis research . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). These compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
Synthesis of N-(Pyridin-2-yl)imidates
This compound can be used in the synthesis of N-(pyridin-2-yl)imidates . A simple synthetic approach was developed for the conversion of this compound into N-heterocycles 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole and 2-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine .
Anti-Gastric Cancer Activity
The compound has been used in the synthesis of a new heterocyclic compound, which has shown promising anti-gastric cancer activity .
Synthesis of Novel Heterocyclic Compounds
This compound can be used in the preparation of libraries of novel heterocyclic compounds with potential biological activities .
Synthesis of Dabigatran Etexilate Derivatives
3-(pyridin-2-ylamino)propanoic acid, a related compound, can be used in the preparation of Dabigatran etexilate derivatives .
ADMET Characteristics Analysis
The ADME characteristics of the final synthesized compounds were analyzed using SwissADME and ADMETlab 2 servers to identify the safest and most promising drug candidate .
Safety and Hazards
Mecanismo De Acción
Target of Action
Ethyl 2-amino-3-(pyridin-2-yl)propanoate, also known as 2-Amino-3-pyridin-2-yl-propionic acid ethyl ester, is a potential thrombin inhibitor . Thrombin is a serine protease that plays a crucial role in blood clotting, and it is a primary target in the treatment of thrombotic diseases.
Pharmacokinetics
The compound’s molecular weight (19423 g/mol) and LogP value (154 at 22℃ and pH6) suggest that it may have good bioavailability .
Result of Action
The primary result of the compound’s action is the prevention of blood clot formation. By inhibiting thrombin, the compound can potentially reduce the risk of thrombotic events such as strokes and heart attacks. It could be a lead compound for developing new thrombin inhibitor or anti-thrombotic drugs .
Propiedades
IUPAC Name |
ethyl 2-amino-3-pyridin-2-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-14-10(13)9(11)7-8-5-3-4-6-12-8/h3-6,9H,2,7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDWQEOYYRXMOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00403279 | |
| Record name | Ethyl 3-pyridin-2-ylalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-3-(pyridin-2-yl)propanoate | |
CAS RN |
103394-76-9 | |
| Record name | Ethyl 3-pyridin-2-ylalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,2-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-ol](/img/structure/B8486.png)












